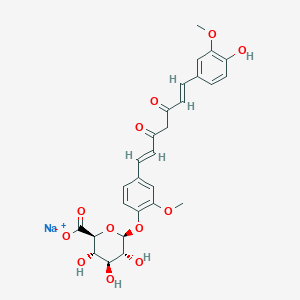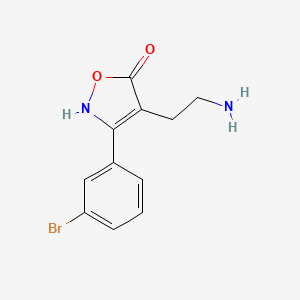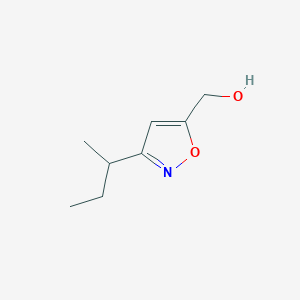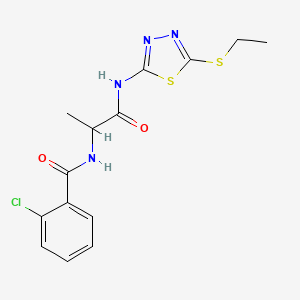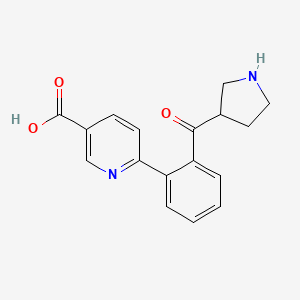![molecular formula C9H6F3NOS2 B12857864 4-(Methylthio)-2-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12857864.png)
4-(Methylthio)-2-((trifluoromethyl)thio)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylthio)-2-((trifluoromethyl)thio)benzo[d]oxazole is a synthetic organic compound characterized by the presence of both methylthio and trifluoromethylthio groups attached to a benzo[d]oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-2-((trifluoromethyl)thio)benzo[d]oxazole typically involves multi-step organic reactions. One common method includes:
Starting Material Preparation: The synthesis begins with the preparation of the benzo[d]oxazole core. This can be achieved through the cyclization of o-aminophenol with suitable carboxylic acids or their derivatives.
Introduction of Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Introduction of Trifluoromethylthio Group: The trifluoromethylthio group is typically introduced using reagents like trifluoromethylthiolating agents (e.g., trifluoromethylthiolating reagents such as CF3SCl or CF3SSCF3).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the sulfur-containing groups, potentially leading to the formation of reduced derivatives.
Substitution: The aromatic ring of the benzo[d]oxazole can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfur derivatives.
Substitution: Formation of various substituted benzo[d]oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(Methylthio)-2-((trifluoromethyl)thio)benzo[d]oxazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethylthio and methylthio groups on biological activity. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(Methylthio)-2-((trifluoromethyl)thio)benzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzo[d]oxazole: Lacks the trifluoromethylthio group, which may result in different chemical and biological properties.
2-(Trifluoromethylthio)benzo[d]oxazole: Lacks the methylthio group, which may affect its reactivity and applications.
4-(Methylthio)-2-(methylthio)benzo[d]oxazole: Contains two methylthio groups instead of a trifluoromethylthio group, potentially altering its chemical behavior and biological activity.
Uniqueness
The presence of both methylthio and trifluoromethylthio groups in 4-(Methylthio)-2-((trifluoromethyl)thio)benzo[d]oxazole makes it unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a versatile and valuable compound for various applications.
Properties
Molecular Formula |
C9H6F3NOS2 |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-methylsulfanyl-2-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6F3NOS2/c1-15-6-4-2-3-5-7(6)13-8(14-5)16-9(10,11)12/h2-4H,1H3 |
InChI Key |
WVPLGMJHWFYJDU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(O2)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12857785.png)

![4-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857790.png)




![3,5-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12857831.png)
